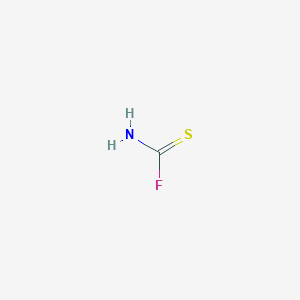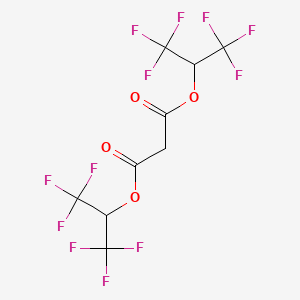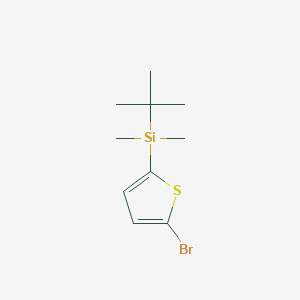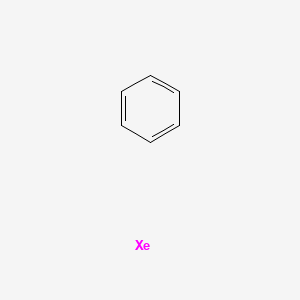![molecular formula C19H29I3O3 B14260862 4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid CAS No. 224191-94-0](/img/structure/B14260862.png)
4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid is a complex organic compound characterized by the presence of multiple iodine atoms and a phenolic group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid typically involves multi-step organic reactions. The process begins with the iodination of a suitable precursor, followed by the introduction of the phenolic group and the propanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atoms can be reduced to form deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while substitution of iodine atoms may result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and diagnostic imaging.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid involves its interaction with specific molecular targets and pathways. The phenolic group may interact with enzymes or receptors, while the iodine atoms can influence the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodophenol: A simpler analog with a single iodine atom and a phenolic group.
3-Iodopropylphenol: Contains an iodopropyl group attached to a phenolic ring.
4-(3-Iodopropyl)phenol: Similar structure but lacks the additional iodine atoms.
Uniqueness
4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid is unique due to its multiple iodine atoms and the combination of phenolic and propanoic acid functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
224191-94-0 |
|---|---|
Molekularformel |
C19H29I3O3 |
Molekulargewicht |
686.1 g/mol |
IUPAC-Name |
4-[1,7-diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid |
InChI |
InChI=1S/C16H23I3O.C3H6O2/c17-11-1-8-16(9-2-12-18,10-3-13-19)14-4-6-15(20)7-5-14;1-2-3(4)5/h4-7,20H,1-3,8-13H2;2H2,1H3,(H,4,5) |
InChI-Schlüssel |
SNWSDWPESUJQFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)O.C1=CC(=CC=C1C(CCCI)(CCCI)CCCI)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzenesulfonyl)-2-diazonio-1-[di(propan-2-yl)amino]ethen-1-olate](/img/structure/B14260782.png)



![2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B14260803.png)


![Dimethyl [(3S)-hept-4-en-3-yl]propanedioate](/img/structure/B14260819.png)
![ethyl (2S)-2-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B14260833.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14260852.png)

![tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane](/img/structure/B14260858.png)
![Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B14260873.png)
